1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one
Overview
Description
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with dimethylamine and acetone in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-bromobenzoic acid or other oxidized products.
Reduction: Formation of 1-(3-bromophenyl)-3-(dimethylamino)propan-1-ol.
Substitution: Formation of substituted phenyl ketones with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may investigate its biological activity and potential as a lead compound for drug development.
Industrial Applications: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and selectivity towards these targets. The compound’s effects are mediated through various biochemical pathways, which can be elucidated through detailed studies.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-(dimethylamino)propan-1-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(dimethylamino)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-3-(dimethylamino)propan-1-one: Contains a fluorine atom on the phenyl ring.
1-(3-Methylphenyl)-3-(dimethylamino)propan-1-one: Features a methyl group instead of a halogen.
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(dimethylamino)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXTHKQDGGMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358368 | |
Record name | STK093370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51949-05-4 | |
Record name | STK093370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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